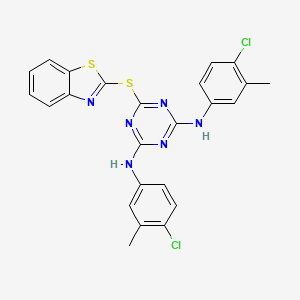![molecular formula C22H23N3O2 B12129905 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate](/img/structure/B12129905.png)
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate is a complex organic compound that belongs to the class of indoloquinoxalines. This compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of indole derivatives with quinoxaline precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions for large-scale synthesis, ensuring high yield and purity of the compound.
化学反応の分析
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
3-Methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate can be compared with other similar compounds, such as:
2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-ones: These compounds share a similar indoloquinoxaline core but differ in their substituents and functional groups.
6H-Indolo[2,3-b]quinoxaline derivatives: These compounds are studied for their antiviral and antibacterial activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it a valuable compound for various scientific research applications.
特性
分子式 |
C22H23N3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
3-methylbutyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C22H23N3O2/c1-14(2)11-12-27-19(26)13-25-21-15(3)7-6-8-16(21)20-22(25)24-18-10-5-4-9-17(18)23-20/h4-10,14H,11-13H2,1-3H3 |
InChIキー |
PBFNNMBMLJMWMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
![3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12129833.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)

![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
![2-(dimethylamino)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129880.png)
amine](/img/structure/B12129888.png)
![5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129889.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)
![2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12129915.png)

